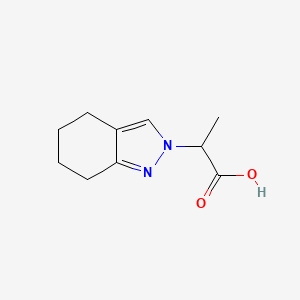

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid

Description

2-(4,5,6,7-Tetrahydro-2H-indazol-2-yl)propanoic acid is a heterocyclic propanoic acid derivative characterized by a fused tetrahydroindazol ring system linked to a carboxylic acid group. The tetrahydroindazol moiety may confer unique steric and electronic properties, differentiating it from simpler arylpropanoic acids. Its molecular formula (C₁₀H₁₄N₂O₂) and structural features align with bioactive molecules, such as NSAIDs and antimicrobial agents, though its specific pharmacological profile remains underexplored in the current literature .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(4,5,6,7-tetrahydroindazol-2-yl)propanoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11-12/h6-7H,2-5H2,1H3,(H,13,14) |

InChI Key |

IFGBSYAZXYYDHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C=C2CCCCC2=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with α-bromo propanoic acid in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions 1 and 3.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Activity

Chlorinated 3-Phenylpropanoic Acid Derivatives (): Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and its methyl ester (2) exhibit selective antimicrobial activity against E. coli and S. aureus. Their potency is attributed to the electron-withdrawing chlorine atoms, which enhance membrane permeability.

Key Insight: Chlorinated phenylpropanoic acids rely on halogenation for activity, whereas the target compound’s nitrogen-rich indazol system may interact with bacterial enzymes or DNA via hydrogen bonding .

NSAID-like β-Hydroxy-β-Arylalkanoic Acids ()

Compounds such as α-(4-isobutylphenyl)propanoic acid (ibuprofen) and α-(6-methoxy-2-naphthyl)propanoic acid (naproxen) are NSAIDs that inhibit cyclooxygenase (COX). The tetrahydroindazol derivative lacks the β-hydroxy group critical for COX binding but shares the propanoic acid backbone, which is essential for anti-inflammatory activity.

| Compound | Molecular Formula | Key Substituents | Activity (IC₅₀ COX-1, μM) | Source |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₄N₂O₂ | Tetrahydroindazol | Not reported | |

| Ibuprofen | C₁₃H₁₈O₂ | Isobutylphenyl | 5.0 |

Key Insight: The absence of a β-hydroxy group in the target compound likely precludes COX inhibition, but its indazol ring could enable novel mechanisms, such as kinase modulation .

Pesticidal Propanoic Acid Derivatives ()

Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) and haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) are herbicides targeting auxin receptors or acetyl-CoA carboxylase. Their activity depends on phenoxy or pyridinyloxy substituents, which are absent in the tetrahydroindazol derivative.

| Compound | Molecular Formula | Key Substituents | Application | Source |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₄N₂O₂ | Tetrahydroindazol | Not reported | |

| Dichlorprop | C₉H₈Cl₂O₃ | Dichlorophenoxy | Herbicide |

Key Insight : The tetrahydroindazol system may lack the electrophilic substituents required for herbicidal activity but could serve as a scaffold for neuroactive or anticancer agents .

Fluorinated Indole and Tetrazole Derivatives ()

(2S)-2-Amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid () and imidazole-tetrazole hybrids () highlight the role of fluorine and heterocycles in bioactivity. Fluorine enhances metabolic stability, while tetrazoles improve solubility. The target compound’s non-fluorinated indazol may offer different pharmacokinetic profiles.

| Compound | Molecular Formula | Key Substituents | Activity | Source |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₄N₂O₂ | Tetrahydroindazol | Not reported | |

| Fluorinated Indole Derivative | C₁₁H₈F₄N₂O₂ | Tetrafluoroindole | Anticancer (in vitro) |

Key Insight : Fluorination and nitrogen-rich heterocycles are common strategies for optimizing drug-like properties; the target compound’s indazol ring may balance lipophilicity and hydrogen-bonding capacity .

Biological Activity

2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid is an indazole derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a tetrahydroindazole moiety and a propanoic acid functional group, which may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its antimicrobial effects, potential therapeutic applications, and relevant research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid. The compound exhibits significant activity against various bacterial strains, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid and peptidoglycan synthesis |

| Escherichia coli | 5 - 10 μg/mL | Bactericidal action |

The compound's bactericidal action is attributed to its ability to inhibit protein synthesis pathways followed by nucleic acid and peptidoglycan production . Additionally, it shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), indicating its potential utility in treating biofilm-associated infections .

Therapeutic Applications

The therapeutic implications of 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid extend beyond antimicrobial activity. Its structural characteristics suggest potential applications in treating various diseases.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to 2-(4,5,6,7-tetrahydro-2H-indazol-2-yl)propanoic acid may exhibit neuroprotective effects. In a study focusing on neurodegenerative disorders, derivatives showed promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress . The mechanisms involved include the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring or the propanoic acid chain can significantly influence the compound's potency and selectivity against target pathogens.

Table 2: Structure-Activity Relationship Insights

| Modification | Impact on Activity |

|---|---|

| Substitution on indazole nitrogen | Increased antibacterial potency |

| Alteration of propanoic acid chain | Enhanced biofilm inhibition |

| Introduction of halogen groups | Improved selectivity against Gram-positive bacteria |

Research indicates that electron-donating groups enhance the antimicrobial effects of these compounds by improving their interaction with bacterial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.